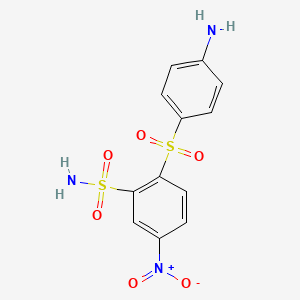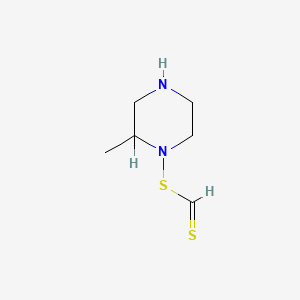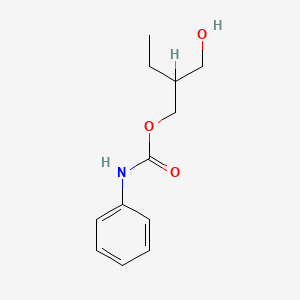
1,3-Propanediol, 2-ethyl-, monocarbanilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-ethyl-, monocarbanilate is an organic compound with the molecular formula C12H17NO3. It is a derivative of 1,3-propanediol, where one of the hydroxyl groups is substituted with an ethyl group and the other with a monocarbanilate group. This compound is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2-ethyl-, monocarbanilate can be synthesized through a multi-step process involving the reaction of 1,3-propanediol with ethyl groups and carbanilate. The synthesis typically involves:
Esterification: Reacting 1,3-propanediol with ethyl chloroformate in the presence of a base such as pyridine to form 2-ethyl-1,3-propanediol.
Carbanilation: The intermediate product is then reacted with phenyl isocyanate to form the monocarbanilate derivative.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
1,3-Propanediol, 2-ethyl-, monocarbanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: The ethyl and carbanilate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,3-Propanediol, 2-ethyl-, monocarbanilate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic compounds.
Biology: Studied for its potential use in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of coatings, adhesives, and plasticizers due to its unique chemical properties.
作用机制
The mechanism of action of 1,3-propanediol, 2-ethyl-, monocarbanilate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of different products. The pathways involved include esterification, hydrolysis, and oxidation-reduction reactions.
相似化合物的比较
Similar Compounds
1,3-Propanediol: A simpler diol with two hydroxyl groups.
2-Methyl-1,3-propanediol: A derivative with a methyl group instead of an ethyl group.
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl): Another derivative with a hydroxymethyl group.
Uniqueness
1,3-Propanediol, 2-ethyl-, monocarbanilate is unique due to its specific substitution pattern, which imparts distinct chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
属性
CAS 编号 |
25451-65-4 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)butyl N-phenylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-10(8-14)9-16-12(15)13-11-6-4-3-5-7-11/h3-7,10,14H,2,8-9H2,1H3,(H,13,15) |
InChI 键 |
BDRYUPSBSJWEFN-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)COC(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


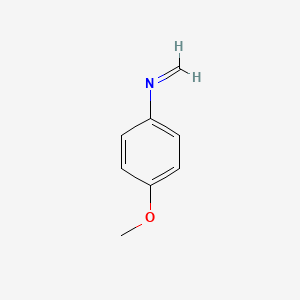

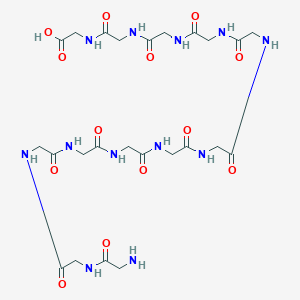
![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)
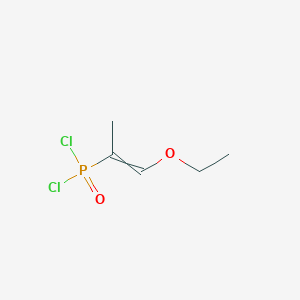
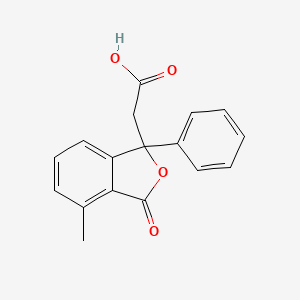
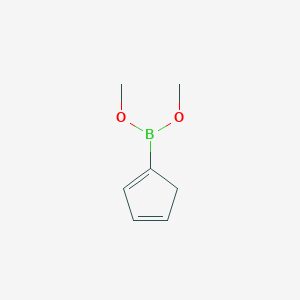
![1-[(2-Hydroxyphenyl)methyl]-3H-xanthen-3-one](/img/structure/B14686003.png)
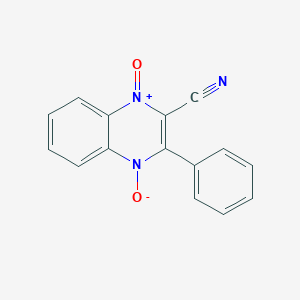

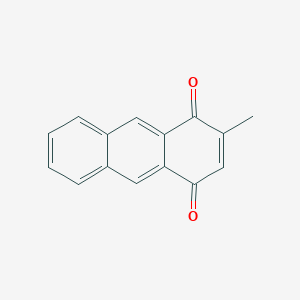
![3-[(2-Azidobenzoyl)oxy]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14686016.png)
